![molecular formula C12H13NO B13286220 N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13286220.png)
N-[1-(furan-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a furan ring, a five-membered aromatic ring with one oxygen atom, attached to an aniline moiety through an ethyl linkage. The presence of both furan and aniline groups in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]aniline typically involves the reaction of 2-acetylfuran with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like lithium aluminum hydride (LiAlH4) to convert the intermediate ketone to the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to facilitate the reaction. The purification process typically includes distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[1-(furan-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in aniline can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of aniline, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various halogenated aniline derivatives.
Scientific Research Applications
Chemistry: N-[1-(furan-2-yl)ethyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body. Its unique structure allows for the design of molecules with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile compound in material science.
Mechanism of Action
The mechanism by which N-[1-(furan-2-yl)ethyl]aniline exerts its effects involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
N-[1-(furan-2-yl)methyl]aniline: Similar structure but with a methyl linkage instead of an ethyl linkage.
N-[1-(thiophen-2-yl)ethyl]aniline: Contains a thiophene ring instead of a furan ring.
N-[1-(pyridin-2-yl)ethyl]aniline: Contains a pyridine ring instead of a furan ring.
Uniqueness: N-[1-(furan-2-yl)ethyl]aniline is unique due to the presence of both furan and aniline groups, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the aniline moiety offers opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H13NO/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h2-10,13H,1H3 |
InChI Key |
JNZIIFLEWGKSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


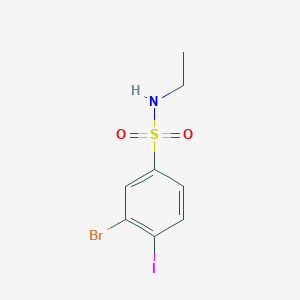
![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)
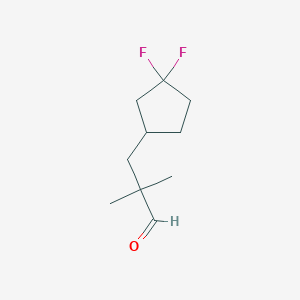
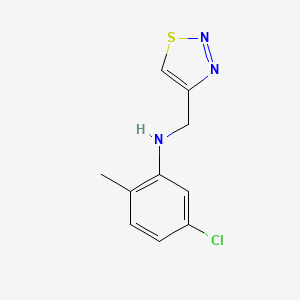
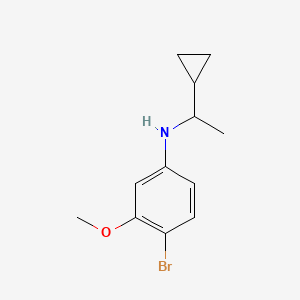
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
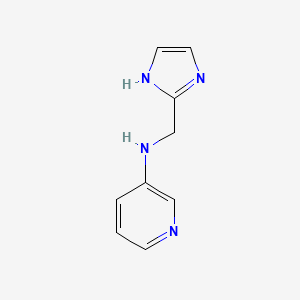
![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)
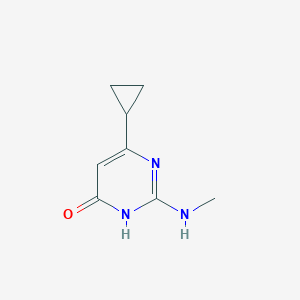
![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
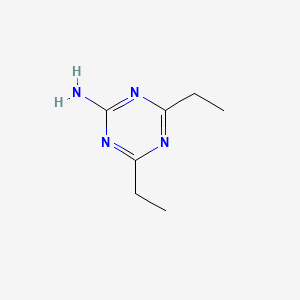
![7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
![4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13286212.png)
![2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide](/img/structure/B13286217.png)
